molecular formula C19H16N2O4S B5912773 N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5912773
M. Wt: 368.4 g/mol
InChI Key: QVLIBGMZHYJGQI-FOWTUZBSSA-N
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Description

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a methoxyaniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by the coupling of these intermediates with the methoxyaniline group under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • Thiophene-2-carboxamide
  • Furan-2-carboxamide
  • Methoxyaniline derivatives

Uniqueness

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-14-8-6-13(7-9-14)20-18(22)16(12-15-4-3-11-26-15)21-19(23)17-5-2-10-25-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLIBGMZHYJGQI-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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